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Cavosonstat (N91115) Technical Support Center
Welcome, researchers and drug development professionals. This resource provides essential

information and troubleshooting guidance for experiments involving Cavosonstat (N91115),

focusing on its limitations as a standalone therapy for Cystic Fibrosis (CF).

Frequently Asked Questions (FAQs)
Q1: What is Cavosonstat (N91115) and its proposed mechanism of action in CF?

A: Cavosonstat (N91115) is an experimental, orally bioavailable inhibitor of the S-

nitrosoglutathione reductase (GSNOR) enzyme.[1][2][3] In patients with CF, levels of S-

nitrosoglutathione (GSNO), a key signaling molecule, are depleted.[1][4] The GSNOR enzyme

is responsible for the breakdown of GSNO.[5]

The proposed therapeutic mechanism for Cavosonstat involves inhibiting GSNOR, thereby

increasing intracellular levels of GSNO.[4][5] Preclinical studies suggested that restoring GSNO

could help stabilize the CF transmembrane conductance regulator (CFTR) protein, particularly

the F508del mutant, by improving its processing and maturation, ultimately increasing its

presence on the cell surface.[3][4][6][7] This classifies Cavosonstat as a CFTR stabilizer.[6]
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Caption: Proposed mechanism of Cavosonstat action in Cystic Fibrosis.

Q2: What were the clinical findings for Cavosonstat as a monotherapy, and why is it not a

viable standalone therapy?

A: As a monotherapy, Cavosonstat's clinical data is limited and does not support its use as a

standalone treatment.

Safety and Pharmacokinetics: Phase 1 studies in healthy volunteers and CF patients

(homozygous for F508del) found that Cavosonstat was well-tolerated with a predictable

pharmacokinetic profile and no dose-limiting toxicities.[3][5]

Efficacy: The Phase 1 trials were not designed or powered to demonstrate clinical efficacy.[5]

[6] However, an exploratory analysis at the highest dose showed a modest, statistically

significant reduction in sweat chloride concentration.[3] This suggested some level of

biological activity related to CFTR modulation.[5]
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Despite this weak biomarker signal, there is insufficient evidence that Cavosonstat
monotherapy produces any clinically important effects, such as improvements in lung function

(ppFEV1).[8][9] The lack of meaningful clinical benefit is the primary reason it is not considered

a viable standalone therapy.

Outcome Dose
Result (vs.
Baseline)

p-value Study Phase

Sweat Chloride

Reduction

Highest Dose

(unspecified)
-4.1 mmol/L 0.032 Phase 1[3][10]

Q3: We are using a GSNOR inhibitor in our F508del-CFTR cell line but observe minimal

restoration of ion channel function. Is this expected?

A: Yes, this finding is consistent with the clinical limitations of Cavosonstat. While inhibiting

GSNOR may increase the amount of F508del-CFTR protein that reaches the cell membrane

(stabilization), it does not address the two primary defects of the F508del mutation:

Misfolding: It does not act as a "corrector" to fix the fundamental protein misfolding that

prevents most of the CFTR from escaping the endoplasmic reticulum.[11]

Defective Gating: It does not act as a "potentiator" to force the ion channel open once it is at

the cell surface.[11][12]

Therefore, as a standalone agent, a GSNOR inhibitor is unlikely to restore significant chloride

transport. Its mechanism is complementary to, but not a replacement for, correctors and

potentiators.
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Caption: The distinct defects of F508del-CFTR and targeted drug mechanisms.

Q4: Given its complementary mechanism, why did Cavosonstat fail in clinical trials when

added to existing CFTR modulators like Orkambi®?

A: This is the central limitation observed in Cavosonstat's development for CF. The hypothesis

was that adding a stabilizer (Cavosonstat) to a corrector/potentiator combination (Orkambi®)
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would yield additional benefits. However, a pivotal Phase 2 clinical trial did not support this.[13]

In the study, 138 adult patients with CF (homozygous for F508del) already being treated with

Orkambi® were given Cavosonstat or a placebo. The trial failed to meet its primary endpoint,

showing no statistically significant improvement in lung function (absolute change in ppFEV1)

after 12 weeks for either Cavosonstat dose compared to placebo.[13] Key secondary

endpoints, including sweat chloride reduction, also showed no benefit.[13]

A similar lack of benefit was seen in a Phase 2 study of Cavosonstat as an add-on to ivacaftor

(Kalydeco).[1][2] The failure of these trials indicates that, within the complexity of a clinical

setting, the stabilizing effect of Cavosonstat did not translate into an incremental therapeutic

benefit on top of existing modulators.

Endpoint (Change
from Baseline at 12
Weeks)

Placebo +
Orkambi® (n=46)

200 mg
Cavosonstat +
Orkambi® (n=44)

400 mg
Cavosonstat +
Orkambi® (n=48)

Absolute Change in

ppFEV1
-0.1 +0.2 -0.5

Change in Sweat

Chloride (mmol/L)
-1.7 -0.1 -2.3

Data from Nivalis Therapeutics Phase 2 Topline Results Announcement.[13]

Q5: What is the current development status of Cavosonstat for Cystic Fibrosis?

A: Following the negative results from the Phase 2 trials, Nivalis Therapeutics announced it

would not continue the development of Cavosonstat for the treatment of Cystic Fibrosis.[1][2]

The development program for CF has been officially discontinued.[7]

Experimental Protocols
Protocol 1: Measurement of Sweat Chloride (Quantitative Pilocarpine Iontophoresis)

This protocol outlines the standard method used to measure sweat chloride concentration, a

key biomarker for CFTR function.
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Stimulation: A small, painless electrical current is used to deliver pilocarpine, a sweat-

inducing chemical, to a small area of the skin (typically the forearm).

Collection: A collection device (e.g., Macroduct®) is placed over the stimulated area to

absorb the sweat for a fixed period (usually 30 minutes).

Quantification: The volume of sweat is measured to ensure an adequate sample has been

collected.

Analysis: The chloride concentration in the collected sweat is measured using a

chloridometer or an equivalent ion-selective electrode method.

Interpretation: A sweat chloride value ≥ 60 mmol/L is consistent with a diagnosis of CF.[14]

Reductions from this baseline are used to assess the efficacy of CFTR modulators.

Protocol 2: Assessment of Lung Function (Spirometry for FEV1)

This protocol describes the measurement of Forced Expiratory Volume in 1 second (FEV1), the

primary endpoint in most CF clinical trials for lung function.

Patient Preparation: The patient should be seated comfortably. The procedure is explained,

and nose clips are applied to prevent air from escaping through the nostrils.

Maneuver: The patient inhales as deeply as possible and then exhales as forcefully and

completely as possible into the mouthpiece of a spirometer.

Data Collection: The spirometer measures the volume of air exhaled over time. The key

measurement is the FEV1, the volume of air forcibly exhaled in the first second.

Quality Control: The maneuver is typically repeated at least three times to ensure the results

are consistent and represent the patient's best effort.

Reporting: The FEV1 is reported as an absolute volume (in liters) and as a percentage of the

predicted value for a person of the same age, sex, height, and ethnicity ("percent predicted

FEV1" or ppFEV1).[14] Changes in ppFEV1 are used to track disease progression and

response to therapy.[13]
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Simplified Phase 2 Add-On Trial Workflow
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Caption: Simplified workflow of the Phase 2 trial that showed Cavosonstat's lack of efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

2. newdrugapprovals.org [newdrugapprovals.org]

3. Pharmacokinetics and safety of cavosonstat (N91115) in healthy and cystic fibrosis adults
homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

4. THERAPEUTIC FOCUS - GSNOR Inhibition to Stabilize & Improve Mutant CFTR
Processing [drug-dev.com]

5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

6. researchgate.net [researchgate.net]

7. Drug Development Pipeline | CFF Clinical Trials Tool [apps.cff.org]

8. Corrector therapies (with or without potentiators) for people with cystic fibrosis with class II
CFTR gene variants (most commonly F508del) - PubMed [pubmed.ncbi.nlm.nih.gov]

9. cochranelibrary.com [cochranelibrary.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b606496?utm_src=pdf-body-img
https://www.benchchem.com/product/b606496?utm_src=pdf-body
https://www.benchchem.com/product/b606496?utm_src=pdf-custom-synthesis
https://cysticfibrosisnewstoday.com/cavosonstat-n91115-cystic-fibrosis/
https://newdrugapprovals.org/2019/05/04/cavosonstat-n-91115/
https://pubmed.ncbi.nlm.nih.gov/28209466/
https://pubmed.ncbi.nlm.nih.gov/28209466/
https://drug-dev.com/therapeutic-focus-gsnor-inhibition-to-stabilize-improve-mutant-cftr-processing/
https://drug-dev.com/therapeutic-focus-gsnor-inhibition-to-stabilize-improve-mutant-cftr-processing/
https://cysticfibrosisnewstoday.com/news/phase-1b-results-n91115-cystic-fibrosis-drug-presented-north-american-cystic-fibrosis-conference/
https://www.researchgate.net/publication/313734927_Pharmacokinetics_and_safety_of_cavosonstat_N91115_in_healthy_and_cystic_fibrosis_adults_homozygous_for_F508DEL-CFTR
https://apps.cff.org/trials/pipeline/
https://pubmed.ncbi.nlm.nih.gov/37983082/
https://pubmed.ncbi.nlm.nih.gov/37983082/
https://www.cochranelibrary.com/cdsr/doi/10.1002/14651858.CD010966.pub3/abstract
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Cavosonstat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

11. researchgate.net [researchgate.net]

12. cff.org [cff.org]

13. firstwordpharma.com [firstwordpharma.com]

14. ClinicalTrials.gov [clinicaltrials.gov]

To cite this document: BenchChem. [Limitations of using Cavosonstat as a standalone CF
therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606496#limitations-of-using-cavosonstat-as-a-
standalone-cf-therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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